molecular formula C12H10F3N3OS B6557858 2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 1040649-98-6

2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No. B6557858
CAS RN: 1040649-98-6
M. Wt: 301.29 g/mol
InChI Key: CZKSEERVLNMZDG-UHFFFAOYSA-N
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Description

2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide (TFTA) is a synthetic molecule that has recently become a popular research tool in the scientific community. It has been used in studies of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide has been used in a variety of scientific research applications, including studies of its biochemical and physiological effects, as well as in laboratory experiments. It has been used to investigate the effects of various drugs, hormones, and other compounds on the body, as well as to study the mechanisms of action of certain enzymes. It has also been used in the development of new drugs, as well as in the design of new laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been suggested that it may act as an agonist at certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to have antioxidant properties, as well as to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been found to have neuroprotective and neuroregenerative effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. In addition, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for research. However, there are some limitations to using 2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide in laboratory experiments, such as the fact that it is not water-soluble and can be toxic if ingested.

Future Directions

There are a variety of potential future directions for research using 2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide. For example, it could be used to investigate the effects of various drugs, hormones, and other compounds on the body, as well as to study the mechanisms of action of certain enzymes. It could also be used to develop new drugs, as well as to design new laboratory experiments. In addition, it could be used to investigate the effects of certain compounds on the brain, as well as to study the effects of certain drugs on the nervous system. Finally, it could be used to investigate the effects of certain compounds on the immune system, as well as to study the effects of certain drugs on the immune system.

Synthesis Methods

2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide can be synthesized through a procedure known as “one-pot synthesis”. This involves the reaction of a trifluoromethylbenzene derivative with a thiazole derivative in the presence of acetic anhydride. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of about 80°C for several hours. The product is then purified by column chromatography and crystallized from a suitable solvent.

properties

IUPAC Name

2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c13-12(14,15)7-2-1-3-8(4-7)17-11-18-9(6-20-11)5-10(16)19/h1-4,6H,5H2,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKSEERVLNMZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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